2-(2-Chloro-4,5-dimethylphenoxy)acetic acid

Catalog No.
S13519156
CAS No.
1585-23-5
M.F
C10H11ClO3
M. Wt
214.64 g/mol
Availability
In Stock
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2-(2-Chloro-4,5-dimethylphenoxy)acetic acid

CAS Number

1585-23-5

Product Name

2-(2-Chloro-4,5-dimethylphenoxy)acetic acid

IUPAC Name

2-(2-chloro-4,5-dimethylphenoxy)acetic acid

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

InChI

InChI=1S/C10H11ClO3/c1-6-3-8(11)9(4-7(6)2)14-5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

IUBQIUUNTVPLEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Cl)OCC(=O)O

2-(2-Chloro-4,5-dimethylphenoxy)acetic acid is a synthetic compound with the molecular formula C10H11ClO3 and a molecular weight of approximately 214.65 g/mol. This compound belongs to the class of chemicals known as phenoxyacetic acids, which are recognized for their utility as plant growth regulators. The structure features a chloro-substituted phenyl group attached to an acetic acid moiety, which contributes to its biological activity as a synthetic auxin, promoting various growth processes in plants .

The primary chemical reaction involving 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid is its synthesis via nucleophilic substitution. Typically, this involves the reaction of 2-chloro-4,5-dimethylphenol with chloroacetic acid under basic conditions. The mechanism entails the formation of a phenoxide ion that attacks the carbon atom of chloroacetic acid, leading to the generation of the desired product .

As a synthetic auxin, 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid plays a significant role in promoting plant growth by stimulating cell elongation and division. It has been shown to enhance hypocotyl elongation during seedling development, making it valuable in agricultural practices for improving crop yields. Additionally, its effects on root formation and fruit development have been subjects of research .

The synthesis of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid can be achieved through several methods:

  • Nucleophilic Substitution: This method involves reacting 2-chloro-4,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions are optimized for high yield and purity.
  • Industrial Production: In industrial settings, the synthesis process is scaled up using large reactors where temperature and reaction time are carefully controlled to maximize product yield while minimizing by-products .

2-(2-Chloro-4,5-dimethylphenoxy)acetic acid has various applications:

  • Agriculture: It is primarily used as a plant growth regulator to enhance crop yields and improve plant health.
  • Research: The compound serves as a tool in plant biology studies to understand growth mechanisms and responses to environmental stimuli.
  • Pharmaceutical Testing: It is utilized in laboratories for testing and developing new agricultural chemicals .

Studies on the interactions of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid with other biochemical pathways have highlighted its role in modulating auxin signaling pathways. Its interaction with specific receptors involved in plant growth regulation has been explored to understand its efficacy and potential side effects when used in agricultural practices. The compound's solubility in various solvents like dimethyl sulfoxide and ethanol also aids in its application in biological assays .

Several compounds share structural similarities with 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid, primarily within the category of phenoxyacetic acids. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
2-(4-Chloro-3,5-dimethylphenoxy)acetic acid19545-95-0Promotes hypocotyl elongation; used widely in agriculture.
2-(2,4-Dichlorophenoxy)acetic acid94-75-7Known for herbicidal properties; affects broadleaf plants.
2-(4-Chlorophenoxy)acetic acid122-88-3Used as a herbicide; less specific than phenoxy acids.
3-Indolebutyric acid7240-23-7A natural auxin; promotes root formation more effectively than synthetic analogs.

The uniqueness of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid lies in its specific structural modifications that enhance its efficacy as a synthetic auxin while providing targeted growth regulation without excessive herbicidal activity .

The synthesis of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid from phenolic precursors has evolved significantly since the late nineteenth century, with each historical approach contributing valuable insights to modern synthetic methodologies. The earliest documented synthesis methods employed the Williamson etherification strategy, which involved the reaction of substituted phenols with chloroacetic acid derivatives under alkaline conditions [1] [2].

The foundational approach, developed in the 1890s, utilized 4-nitrophenol as a starting material in combination with monochloroacetic acid under alkaline conditions [1]. This method required subsequent reduction of the nitro group to achieve the desired substitution pattern, though yields were typically limited to 45-60% due to the harsh reduction conditions required and competing side reactions [1]. The mechanism proceeded through initial formation of a phenoxide anion, followed by nucleophilic attack on the alpha-carbon of chloroacetic acid, resulting in chloride elimination and ether bond formation [3].

The direct alkalization route, refined in the 1920s, represented a significant advancement in phenoxyacetic acid synthesis [2]. This methodology involved dissolving phenol in a mixed solvent system of deionized water and ethanol, followed by treatment with sodium hydroxide to generate the corresponding phenoxide [2]. The reaction with sodium chloroacetate was conducted under reflux conditions at 102 degrees Celsius for five hours, consistently achieving yields of approximately 75% [2]. The improved reproducibility of this method made it particularly attractive for larger-scale preparations [2].

The Kolbe-Schmitt modification, introduced in the 1930s, offered an alternative pathway through carbonation chemistry [4]. This approach utilized sodium phenoxide as the starting material, which was treated with carbon dioxide under elevated pressure conditions of 80-94 atmospheres at temperatures ranging from 120-130 degrees Celsius [4]. While this method provided good scalability characteristics, the requirement for high-pressure equipment and the associated energy costs limited its widespread adoption for routine synthetic applications [4].

The base-mediated substitution methodology, developed in the 1950s, employed potassium carbonate as the base in organic solvent systems [2] [3]. This approach offered milder reaction conditions compared to earlier methods, typically operating under reflux conditions in organic solvents with yields ranging from 70-85% [2]. The use of potassium carbonate provided better control over the reaction environment and reduced the formation of undesired by-products compared to stronger bases [3].

Modern nucleophilic substitution protocols, established from the 1970s onward, specifically address the synthesis of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid through the reaction of 2-chloro-4,5-dimethylphenol with chloroacetic acid . These contemporary methods typically employ either sodium hydroxide or potassium carbonate as the base, with reaction temperatures maintained between 80-120 degrees Celsius . The optimized conditions consistently deliver yields in the range of 80-95%, representing a significant improvement over earlier methodologies .

MethodStarting MaterialsConditionsTypical Yield (%)AdvantagesLimitations
Williamson Etherification (1898)4-nitrophenol + chloroacetic acidAlkaline, reflux45-60Simple procedureLow yield, harsh reduction
Direct Alkalization Route (1920s)Phenol + sodium hydroxide + chloroacetic acidAqueous base, 102°C, 5h75High reproducibilityLong reaction time
Kolbe-Schmitt Modified (1930s)Sodium phenoxide + CO2 + alkyl halideHigh pressure, 120-130°C55-70Good for scale-upHigh pressure required
Base-Mediated Substitution (1950s)Phenol + K2CO3 + chloroacetic acidReflux, organic solvent70-85Mild conditionsSide reactions
Modern Nucleophilic Substitution (1970s-present)2-chloro-4,5-dimethylphenol + chloroacetic acidBase (NaOH/K2CO3), 80-120°C80-95High selectivitySubstrate specific

Modern Catalytic Approaches for Chloro-Dimethyl Substitution

Contemporary catalytic methodologies for achieving selective chloro-dimethyl substitution in aromatic systems have revolutionized the synthesis of complex phenoxyacetic acid derivatives. These advanced approaches offer unprecedented levels of regioselectivity and operational simplicity compared to traditional methods.

Palladium-catalyzed systems utilizing N-heterocyclic carbene ligands have emerged as particularly effective tools for carbon-carbon bond formation in chlorinated aromatic substrates [7] [8] [9]. These catalytic systems demonstrate exceptional activity in cross-coupling reactions involving alkyl and aryl chlorides with organoboron compounds, achieving high turnover numbers under mild reaction conditions [9]. The air-stable nature of these catalysts, combined with their broad substrate scope, makes them particularly attractive for industrial-scale applications ranging from 100 grams to 100 metric tons [9]. The catalytic system operates effectively at room temperature under inert atmosphere conditions, consistently delivering yields between 85-99% across a wide range of substrates [9].

Electrochemical palladium-catalyzed aromatic carbon-hydrogen halogenation represents a groundbreaking advancement in green catalytic methodology [7]. This approach combines palladium-catalyzed aromatic carbon-hydrogen bond cleavage with halogenation using electrochemically generated halonium ions [7]. The required reagents are remarkably simple: an arene substrate, aqueous hydrogen halide, a palladium salt catalyst, and an organic solvent [7]. No additional electrolytes, oxidants, or ligands are necessary to achieve effective catalytic activity [7]. This methodology enables highly efficient and selective halogenations of diverse aromatic compounds in an environmentally sustainable manner [7].

Organocatalytic approaches utilizing sulfuryl chloride have demonstrated exceptional capabilities for fine-tuning the reactivity and selectivity of aromatic chlorination reactions [10] [11]. Acetonitrile has been identified as the most effective activator for sulfuryl chloride, enabling chlorination of even challenging substrates such as para-xylene with high yields [10] [11]. For oxidation-labile aromatic compounds like para-cresol and 2-naphthol, 1,4-dioxane effects chlorination with yields of 95% and 85%, respectively [10] [11]. The regioselectivity can be precisely controlled through catalyst selection: acetonitrile with (S)-BINAPO and diisopropyl ether catalyzes para-selective chlorination with ortho:para ratios of 4:96 or better [10] [11].

Selenoether-based Lewis basic catalysts have shown remarkable efficiency in ortho-selective electrophilic chlorination of phenolic substrates [12]. These catalytic systems achieve selectivities exceeding 20:1 ortho/para ratio while maintaining excellent yields in the range of 85-95% [12]. The catalyst loading can be reduced to as low as 1 mol%, making this approach highly economical for large-scale applications [12]. The methodology has been successfully extended to aniline substrates, demonstrating broad applicability across electron-rich aromatic systems [12].

Bis-thiourea organocatalysts provide exceptional regiocontrol in aromatic chlorination reactions [12]. Nagasawa's bis-thiourea catalyst, employed at 1 mol% loading, exhibits high ortho selectivity with ortho:para ratios reaching 99:1 when combined with phenyl boronic acid and (S)-diphenylprolinol [10] [11]. This level of regiocontrol represents a significant advancement over innate selectivities, which typically favor para substitution with approximately 1:4 ortho:para ratios [12].

Catalyst SystemTarget SubstitutionOperating ConditionsSelectivityYield Range (%)Key Advantages
Palladium-NHC ComplexC-C coupling reactionsRoom temperature, inert atmosphereHigh (>95%)85-99Air-stable, broad scope
Sulfuryl Chloride + OrganocatalystSelective chlorinationAmbient temperature, various solventsExcellent (ortho:para up to 99:1)85-95Fine-tuned reactivity
Electrochemical Pd-CatalysisC-H halogenationElectrochemical oxidation, aqueous HXHigh regioselectivity80-90Green, no additives
Selenoether Lewis BaseOrtho-selective chlorination1 mol% catalyst, mild conditionsExcellent (>20:1 ortho/para)85-95Low catalyst loading
Bis-thiourea OrganocatalystRegioselective chlorination1-5 mol% catalyst, SO2Cl2Tunable (4:96 to 99:1)80-95Excellent regiocontrol

Green Chemistry Protocols for Acetic Acid Moiety Incorporation

The incorporation of acetic acid moieties into phenoxyacetic acid derivatives has undergone significant transformation through the adoption of environmentally benign synthetic protocols. These green chemistry approaches prioritize the reduction of waste generation, energy consumption, and the use of hazardous materials while maintaining high synthetic efficiency.

Microwave-assisted synthesis has emerged as a particularly powerful tool for accelerating phenoxyacetic acid formation [13] [14]. The Knoevenagel-Doebner condensation, when conducted under microwave irradiation, converts naturally occurring para-hydroxybenzaldehydes into corresponding phenolic acids with conversions ranging from 86-99% and yields of 85-97% [13] [14]. The optimized microwave-assisted synthetic route provides a reliable and reproducible methodology while significantly reducing energy consumption compared to conventional heating methods [13]. Reaction times are dramatically shortened to 1-60 minutes, compared to several hours required for traditional thermal methods [13].

Solvent-free reaction conditions represent another significant advancement in green synthetic methodology [15]. These protocols eliminate the need for organic solvents entirely, thereby reducing waste generation to zero and eliminating solvent-related environmental concerns [15]. While reaction times may extend to 30-120 minutes and operating temperatures typically range from 120-180 degrees Celsius, the environmental benefits are substantial [15]. Yields achieved under solvent-free conditions generally range from 70-85%, representing an acceptable compromise between efficiency and environmental impact [15].

Deep eutectic solvents have gained considerable attention as biodegradable, low-toxicity alternatives to conventional organic solvents [16] [15]. These solvents are prepared from renewable sources and demonstrate excellent performance in phenoxyacetic acid synthesis [16]. Reaction times typically range from 2-6 hours at moderate temperatures of 60-100 degrees Celsius, with yields consistently achieving 75-90% [16]. The non-toxic nature of these solvents, combined with their renewability, makes them particularly attractive for sustainable synthetic applications [16] [15].

Aqueous media reactions utilize water as the primary reaction medium, completely eliminating organic solvent waste [3] [15]. These protocols operate at temperatures between 80-120 degrees Celsius with reaction times of 3-8 hours [3]. The use of water as a reaction medium aligns with green chemistry principles by eliminating volatile organic compounds and reducing fire hazards [3] [15]. Yields typically range from 80-92%, demonstrating that aqueous conditions can be highly effective for phenoxyacetic acid synthesis [3].

Switchable solvent systems offer the unique advantage of solvent recyclability, with recovery rates exceeding 95% [16] [15]. These systems can be reversibly switched between different polarities or phases, allowing for efficient product separation and solvent recovery [16]. Operating temperatures are typically maintained between 70-110 degrees Celsius with reaction times of 1-4 hours [16]. The high degree of solvent recovery makes these systems particularly attractive for industrial applications where solvent costs represent a significant economic factor [16].

The development of sustainable acetic acid synthesis routes has also been explored through novel single-step processes utilizing carbon dioxide as a raw material [17] [18]. Gas-to-acid methane carboxylation and semiartificial photosynthesis represent promising low technology readiness level approaches that could potentially outperform conventional methanol carbonylation processes [17] [18]. These methods demonstrate superior performance in terms of global warming potential, human health impact, ecosystem quality, and resource scarcity indicators [17] [18].

ProtocolKey FeaturesReaction TimeTemperature (°C)Environmental BenefitTypical Yield (%)
Microwave-Assisted SynthesisRapid heating, energy efficient1-60 minutes80-150Reduced energy consumption85-97
Solvent-Free ConditionsNo organic solvents required30-120 minutes120-180Zero solvent waste70-85
Deep Eutectic SolventsBiodegradable, low toxicity2-6 hours60-100Non-toxic, renewable75-90
Aqueous Media ReactionWater as reaction medium3-8 hours80-120No organic waste80-92
Switchable Solvent SystemsRecyclable solvent system1-4 hours70-110Solvent recovery >95%82-94

Purification Techniques and Yield Optimization

The purification of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid and related derivatives requires sophisticated separation techniques that can achieve high purity while maintaining acceptable recovery yields. Modern purification strategies have evolved to encompass both traditional crystallization methods and advanced chromatographic techniques.

Recrystallization remains the most widely employed purification technique for phenoxyacetic acid derivatives due to its ability to achieve exceptional purity levels [19]. The method involves dissolving the crude product in a hot solvent system, followed by controlled cooling to promote crystal formation [19]. Common solvents include ethanol, methanol, and water, either individually or in combination [20] [19]. Purity levels of 95-99% are routinely achievable, though recovery yields typically range from 70-90% due to solubility losses [19]. The technique is readily scalable from laboratory to industrial applications, making it particularly attractive for commercial production [19].

Controlled crystallization using micro-crystallizers represents a significant advancement in purification technology [20]. This approach involves introducing the reaction mother liquor into specialized crystallization equipment with precise temperature control, typically maintained at 8-10 degrees Celsius [20]. The crystallization process is conducted under gentle stirring conditions for 3-6 hours, with pH adjustment using hydrochloric acid to achieve optimal crystal formation [20]. This methodology consistently achieves purities of 96-99% with recovery yields of 85-95% [20].

Column chromatography utilizing silica gel stationary phases provides excellent separation capabilities for complex mixtures [21] [19]. Gradient elution systems employing hexane and ethyl acetate mixtures enable fine-tuning of separation conditions to achieve optimal resolution [21]. Purity levels of 90-98% are typically achieved with recovery yields ranging from 80-95% [21]. While this technique is primarily applicable at laboratory to pilot scales, it offers superior separation capabilities for challenging purification problems [21] [19].

Liquid-liquid extraction techniques employ pH-controlled partitioning between organic and aqueous phases to achieve selective separation [21] [22]. The sample is typically extracted with organic solvents at low pH, followed by partitioning between solvent and aqueous buffer systems at pH 6.2 [22]. This methodology is particularly effective for removing coextracted impurities and can be readily scaled from laboratory to industrial applications [22]. Purity levels of 85-95% are achievable with recovery yields of 75-90% [22].

Solid-phase extraction using C18 or polar sorbents offers excellent selectivity for phenoxyacetic acid derivatives [21] [23]. The technique utilizes methanol-water mixtures as mobile phases and can be optimized for specific separation requirements [21] [23]. High-performance liquid chromatography methods have been extensively developed for phenoxyacetic acid analysis, providing insights into optimal separation conditions [23]. Purity levels of 90-97% are typically achieved with recovery yields of 85-95% [23].

Advanced separation techniques including capillary zone electrophoresis and micellar electrokinetic chromatography have been developed for analytical applications [21]. While these methods are primarily used for quantitative determination rather than preparative purification, they provide valuable insights into the separation behavior of phenoxyacetic acid derivatives [21].

Yield optimization strategies focus on maximizing product recovery while maintaining high purity standards [24]. Process optimization studies have demonstrated that multiple response optimization using desirability functions can achieve optimal conditions for maximizing both yield and purity simultaneously [24]. The use of experimental design methodologies, including Plackett-Burman designs and central composite rotatable designs, enables systematic optimization of reaction and purification parameters [24].

TechniqueMethod DetailsPurity Achieved (%)Recovery Yield (%)Typical SolventsScale Applicability
RecrystallizationHot solvent dissolution + cooling95-9970-90EtOH, MeOH, waterLab to industrial
Column ChromatographySilica gel, gradient elution90-9880-95Hexane/EtOAc gradientsLab to pilot
Liquid-Liquid ExtractionpH-controlled partitioning85-9575-90Organic/aqueous buffersLab to industrial
Solid Phase ExtractionC18 or polar sorbents90-9785-95MeOH/water mixturesLab to pilot
Crystallization ControlMicro-crystallizer, controlled nucleation96-9985-95Controlled solvent systemsPilot to industrial

Solubility Characteristics in Organic Solvents and Aqueous Systems

The solubility profile of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid demonstrates the classical behavior expected for chlorinated aromatic carboxylic acids. The compound exhibits limited aqueous solubility, estimated at approximately 0.5-1 g/L at 25°C, which is significantly lower than the parent phenoxyacetic acid that shows water solubility of 12 g/L [4]. This reduced aqueous solubility is attributed to the increased hydrophobic character imparted by the chlorine atom and methyl substituents.

Solvent SystemSolubility ProfileTemperature ConditionsMechanistic Considerations
WaterLow (0.5-1 g/L)25°CLimited by hydrophobic interactions
EthanolHigh (>30 mg/mL)25°CFavorable hydrogen bonding
Dimethyl SulfoxideHigh (>30 mg/mL)25°CStrong solvation of carboxyl group
Diethyl EtherModerate25°CModerate polarity matching
DichloromethaneHigh25°CFavorable chlorine-chlorine interactions
TetrahydrofuranHigh25°CAprotic solvent compatibility

The compound demonstrates excellent solubility in organic solvents, particularly in polar aprotic solvents such as dimethyl sulfoxide and alcoholic systems . The enhanced organic solvent solubility compared to simpler phenoxyacetic acids is primarily due to the increased lipophilic character, as reflected in the calculated LogP value of 2.42 [2]. This property profile makes the compound particularly suitable for applications requiring organic phase processing or extraction procedures.

Solvent-dependent stability studies indicate that the compound maintains chemical integrity in ethanol and dimethyl sulfoxide for extended periods, but shows decreased stability in highly polar protic solvents due to potential hydrolysis of the ether linkage under certain conditions [6]. The pH-dependent solubility characteristics show marked improvement in basic aqueous solutions where deprotonation of the carboxylic acid functionality occurs.

Thermal Behavior Analysis: Melting Point and Decomposition Pathways

The thermal characteristics of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid reflect the compound's structural stability and phase transition behavior. Boiling point determination yields a value of 359.3°C at 760 mmHg, which is elevated compared to simpler phenoxyacetic acid derivatives due to increased molecular weight and intermolecular interactions [2]. The flash point of 171.1°C indicates moderate thermal hazard considerations for handling and storage procedures.

Thermal PropertyMeasured ValueExperimental ConditionsComparative Analysis
Boiling Point359.3 ± 2°C760 mmHg atmospheric pressureElevated vs. parent compound
Flash Point171.1°CClosed cup methodologyModerate fire hazard
Thermal Stability RangeStable to ~250°CInert atmosphere conditionsSimilar to analogs
Decomposition Onset250-300°C (estimated)Thermogravimetric analysisTwo-stage process expected

Thermal decomposition pathways for phenoxyacetic acid derivatives typically involve initial decarboxylation followed by fragmentation of the ether linkage [7] [8]. For this specific compound, thermal analysis suggests a two-stage decomposition process: the initial stage occurring around 250-300°C involves loss of the carboxylic acid functionality, while the second stage at higher temperatures leads to fragmentation of the aromatic-ether system. The presence of chlorine and methyl substituents appears to enhance thermal stability compared to unsubstituted analogs.

Differential scanning calorimetry analysis would be expected to show characteristic endothermic transitions corresponding to melting and decomposition events. The compound's thermal stability profile indicates suitability for moderate temperature processing applications while requiring careful temperature control during synthetic procedures to prevent decomposition.

Acid Dissociation Constants (pKa) and pH-Dependent Stability

The acid-base behavior of 2-(2-Chloro-4,5-dimethylphenoxy)acetic acid is governed by the carboxylic acid functionality, with the aromatic substituents providing electronic modulation of the dissociation equilibrium. Estimated pKa values range from 3.2 to 3.8, which is slightly lower than the parent phenoxyacetic acid (pKa = 3.7) due to the electron-withdrawing effect of the chlorine substituent [4].

The electronic effects of substituents on the aromatic ring significantly influence the carboxylic acid pKa value. The chlorine atom in the 2-position exerts both inductive electron withdrawal and mesomeric electron donation, with the inductive effect predominating and resulting in enhanced acidity. The 4,5-dimethyl substitution pattern provides modest electron donation through hyperconjugation, partially offsetting the chlorine effect but not eliminating the overall acidifying influence.

pH RangePredominant SpeciesStability ProfileSolubility Characteristics
pH < 2.0Fully protonated acidHigh stabilityLimited aqueous solubility
pH 3.0-4.0Mixed acid/conjugate baseModerate stabilityIncreasing solubility
pH > 5.0Predominantly ionizedEnhanced stabilityHigh aqueous solubility

pH-dependent stability studies reveal that the compound exhibits maximum stability in the pH range of 2-6, with potential hydrolysis of the ether linkage at extreme pH values. Under strongly basic conditions (pH > 10), slow hydrolysis may occur, leading to formation of the corresponding phenol and glycolic acid derivatives. The compound shows enhanced stability compared to ester analogs due to the inherent stability of the ether linkage.

Buffer capacity considerations indicate that solutions of this compound can provide modest buffering action in the pH range of 2.5-4.5, making it potentially useful in applications requiring pH control within this range. The dissociation behavior follows classical Henderson-Hasselbalch relationships, with temperature-dependent variations in the equilibrium constant.

Spectroscopic Fingerprinting: Infrared, Ultraviolet-Visible, and Mass Spectral Data

Infrared spectroscopic analysis provides definitive structural confirmation through characteristic vibrational frequencies. The carboxylic acid carbonyl stretch appears at 1720-1750 cm⁻¹, consistent with hydrogen-bonded carboxylic acid dimers in the solid state [9] [10]. The broad absorption at 2500-3300 cm⁻¹ corresponds to the hydrogen-bonded O-H stretch of the carboxylic acid functionality.

Spectroscopic TechniqueCharacteristic Absorption/TransitionWavenumber/WavelengthStructural Assignment
FT-IRC=O stretch (carboxylic acid)1720-1750 cm⁻¹Hydrogen-bonded dimer
FT-IRO-H stretch (carboxylic acid)2500-3300 cm⁻¹Broad, hydrogen-bonded
FT-IRC-H stretch (aromatic)3000-3100 cm⁻¹Aromatic C-H vibrations
FT-IRC-Cl stretch600-800 cm⁻¹Aromatic C-Cl bond
UV-Visπ→π* transition230-280 nmAromatic chromophore
UV-Visn→π* transition~320 nmWeak transition

Aromatic region analysis shows characteristic C-H stretching vibrations at 3000-3100 cm⁻¹, while the C-Cl stretching vibration appears in the fingerprint region at 600-800 cm⁻¹ [11] [10]. The ether linkage contributes multiple C-O stretching modes in the 1000-1300 cm⁻¹ region, with the exact frequencies dependent on the conformational preferences of the phenoxyacetic acid chain.

Ultraviolet-visible spectroscopy reveals the expected aromatic absorption patterns, with λmax values appearing at 230-280 nm corresponding to the benzene ring π→π* transitions [12]. The substitution pattern results in fine structure that can be used for identification purposes. A weaker absorption around 320 nm may correspond to n→π* transitions involving the carboxylic acid chromophore.

Mass spectrometric fragmentation follows predictable patterns for phenoxyacetic acid derivatives. The molecular ion peak appears at m/z 214, corresponding to the molecular weight [3]. Characteristic fragmentation includes loss of carboxylic acid functionality (loss of 45 mass units), formation of the substituted phenoxy fragment (m/z 136), and methyl radical losses (15 mass units each) [13] [14]. The isotope pattern shows the characteristic chlorine isotope distribution, confirming the presence of the halogen substituent.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

214.0396719 g/mol

Monoisotopic Mass

214.0396719 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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